Eliprodil was originally developed as a neuroprotective agent and has been investigated in various pharmacological contexts. It belongs to the broader class of piperidine derivatives and is specifically noted for its selectivity towards the NR2B subunit of the NMDA receptor, which plays a critical role in synaptic plasticity and memory function. The compound’s chemical structure can be represented as a racemic mixture, which can be resolved into its enantiomers, each exhibiting distinct pharmacological properties.
The synthesis of eliprodil has been described in several studies, highlighting various methods:
The synthetic routes typically involve several key steps:
Eliprodil's molecular formula is with a molecular weight of approximately 246.36 g/mol. The compound features a piperidine ring connected to an aromatic system, which is crucial for its interaction with NMDA receptors.
Eliprodil undergoes various chemical reactions that are essential for its synthesis and functionalization:
These reactions are critical in developing analogues with improved pharmacological profiles.
Eliprodil exerts its effects primarily by antagonizing NMDA receptors, specifically targeting the GluN2B subunit. This action leads to:
Quantitative data from receptor binding assays indicate that eliprodil has a high affinity for GluN2B-containing NMDA receptors, making it a potent candidate for therapeutic applications.
Relevant analyses often include spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm purity and structural integrity.
Eliprodil has potential applications across various fields:
Eliprodil (SL-82.0715) is an investigational N-methyl-D-aspartate receptor (NMDAR) antagonist initially developed for stroke and neurodegenerative disorders. It selectively targets GluN2B-containing NMDAR subtypes, distinguishing it from non-selective antagonists like ketamine or MK-801. Despite promising preclinical neuroprotective and anticonvulsant properties, its clinical translation was halted due to insufficient efficacy in Phase III stroke trials. Beyond stroke, research highlights its potential in Parkinson’s disease, movement disorders, ethanol withdrawal seizures, and depression, positioning it as a pivotal tool for studying GluN2B-mediated excitotoxicity pathways [1] [3] [9].
Eliprodil emerged in the late 1980s–early 1990s during efforts to develop neuroprotective agents targeting glutamate-induced excitotoxicity. Synthesized by Synthélabo Recherche (now Sanofi), it was structurally optimized from the antihypertensive drug ifenprodil to enhance selectivity for NMDARs while reducing affinity for adrenergic receptors. Preclinical studies demonstrated efficacy in rodent models:
Despite this setback, eliprodil’s GluN2B selectivity spurred ongoing research into movement disorders and depression [2] [4].
Eliprodil is a synthetic small molecule with the chemical name 1-(4-chlorophenyl)-2-[4-[(4-fluorophenyl)methyl]piperidin-1-yl]ethanol. Key properties include:
Molecular Formula: C₂₀H₂₃ClFNOMolar Mass: 347.86 g/molCAS Number: 119431-25-3 (free base); 136634-88-3 (hydrochloride salt) [2] [9] [10].
Structural Features:
Piperidine-Ethanol Core: Facilitates hydrogen bonding and ionic interactions at the polyamine modulatory site [6].
Table 1: Chemical and Physical Properties of Eliprodil
Property | Value |
---|---|
IUPAC Name | 1-(4-Chlorophenyl)-2-{4-[(4-fluorophenyl)methyl]piperidin-1-yl}ethan-1-ol |
Molecular Weight | 347.86 g/mol |
Solubility | Soluble in DMSO (up to 25 mM) |
XLogP (Lipophilicity) | 4.65 |
Hydrogen Bond Donors | 1 (hydroxyl group) |
Hydrogen Bond Acceptors | 2 (tertiary amine, hydroxyl) |
The hydrochloride salt (C₂₀H₂₃ClFNO·HCl) is commonly used for experimental studies due to improved stability [9] [10].
Eliprodil is classified as a non-competitive, subunit-selective NMDAR antagonist acting primarily via allosteric modulation. Its targets include:
Primary Target: GluN2B-Containing NMDARs
Receptor Subtype | IC₅₀ (μM) | |
---|---|---|
GluN1/GluN2B | 0.15–1.0 | |
GluN1/GluN2A | 39–229 | |
GluN1/GluN2C | 6–29 | |
GluN1/GluN2D | 3–76 | [6] [10]. |
Secondary Targets:
Therapeutic Implications:
Eliprodil’s pharmacological profile underscores its utility as a probe for GluN2B-specific pathways and its potential repurposing for neurological disorders beyond stroke [3] [4] [7].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9